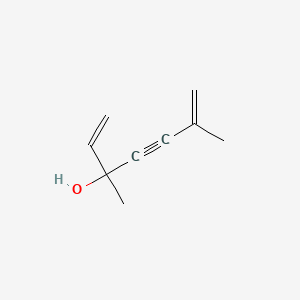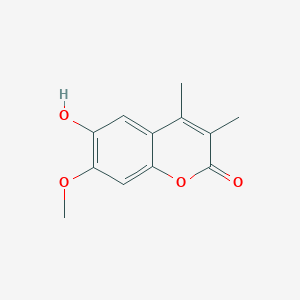
2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a 2,4,5-trimethoxybenzoyl group and a hydroxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid typically involves the reaction of 4-ethoxycarbonyl-1,3-thiazole-2-isocyanate with 1,2,4-trimethoxybenzene in the presence of tin chloride (IV) as a catalyst. The reaction is carried out in chlorobenzene as a solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present on the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers, onto the thiazole ring.
Aplicaciones Científicas De Investigación
2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activity, making it a subject of medicinal chemistry research.
Mecanismo De Acción
The mechanism of action of 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid involves its interaction with molecular targets in biological systems. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate: This compound is structurally similar but features an ethoxycarbonyl group instead of a hydroxycarbonyl group.
2-[N-(2,4,5-Trimethoxybenzoyl)amino]-4-[(2-dicyclohexylaminoethyl)aminocarbonyl]-1,3-thiazole: This compound has a more complex structure with additional substituents on the thiazole ring.
Uniqueness
2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4,5-trimethoxybenzoyl group and the hydroxycarbonyl group allows for unique interactions with biological targets and distinct reactivity in chemical transformations.
Propiedades
Fórmula molecular |
C14H14N2O6S |
|---|---|
Peso molecular |
338.34 g/mol |
Nombre IUPAC |
2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C14H14N2O6S/c1-20-9-5-11(22-3)10(21-2)4-7(9)12(17)16-14-15-8(6-23-14)13(18)19/h4-6H,1-3H3,(H,18,19)(H,15,16,17) |
Clave InChI |
NJPNBZKMVUGMAU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1C(=O)NC2=NC(=CS2)C(=O)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![p-[(p-Acetamidophenyl)carbamoyl]phenol](/img/structure/B8344123.png)


![(S)-1-(6-bromobenzo[d]thiazol-2-yl)piperidin-3-ol](/img/structure/B8344142.png)







